Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate

Physicochemical characterization Purification protocol design Formulation development

Researchers requiring a chiral PyOx ligand scaffold with a synthetic handle face limited options. This compound provides a 4-carboxylate ester for derivatization and a chiral center at C4 for asymmetric induction. Key advantages: - Enables enantioselective hydrosilylation (up to 99% yield, 70% ee) - Ester group allows hydrolysis, amide coupling, or reduction - Reversible lanthanide binding suits responsive sensor design Supplied with ≥95% purity and analytical documentation; ready for global dispatch.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B13241936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(OC=N1)C2=CC=CC=N2
InChIInChI=1S/C11H12N2O3/c1-2-15-11(14)9-10(16-7-13-9)8-5-3-4-6-12-8/h3-7,9-10H,2H2,1H3
InChIKeySMYGZBBOSAFJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate: Procurement-Relevant Identity, Properties, and Compound Class Positioning


Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate (CAS 1478691-54-1) is a heterocyclic building block belonging to the pyridine-oxazoline (PyOx) ligand family, characterized by a 4,5-dihydrooxazole ring substituted at the 5-position with a pyridin-2-yl group and bearing an ethyl carboxylate ester at the 4-position . The compound has a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . Its predicted physicochemical properties include a boiling point of 342.6±52.0 °C, density of 1.28±0.1 g/cm³, and a pKa of 3.60±0.19 . The 4,5-dihydro substitution state (i.e., the oxazoline rather than fully aromatic oxazole form) confers a chiral center at C4, making this compound relevant as a potential chiral ligand precursor or intermediate for asymmetric synthesis applications [1]. Commercially, this compound is supplied primarily as a research chemical with purities typically ranging from 95% to 98%+ .

Why Unsubstituted PyOx or Pybox Ligands Cannot Replace Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate in Structure-Sensitive Applications


In the pyridine-oxazoline ligand class, small structural variations produce large functional consequences that make generic substitution unreliable. The 4-carboxylate ester group on the dihydrooxazole ring fundamentally alters metal-binding affinity: the electron-withdrawing ester reduces the σ-donor capacity of the oxazoline nitrogen, lowering stability constants by 0.5–1.0 log units relative to unsubstituted analogs, as shown in comparative lanthanide coordination studies of the dimethyl ester Pybox analog [1]. This ester substituent also provides a synthetic handle for further derivatization—amide coupling, hydrolysis to the carboxylic acid, or reduction—that is entirely absent in the simpler 2-(pyridin-2-yl)-4,5-dihydrooxazole scaffold . The predicted boiling point of the target compound (342.6°C) is roughly 57°C higher than that of the unsubstituted comparator 2-(pyridin-2-yl)-4,5-dihydrooxazole (~285.6°C predicted), reflecting the substantial impact of the ester on volatility and handling characteristics relevant to purification and formulation . These differences mean that substituting an in-class analog without the 4-carboxylate ester will yield a ligand with distinct coordination chemistry, a different derivatization pathway, and altered physical properties—any of which can compromise reaction outcomes in asymmetric catalysis or materials synthesis.

Quantitative Differentiation Evidence for Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate Against Closest Analogs


Physicochemical Differentiation: Boiling Point and Density vs. 2-(Pyridin-2-yl)-4,5-dihydrooxazole

The ethyl carboxylate ester substituent on the target compound raises both the boiling point and density relative to the simplest pyridinyl-oxazoline comparator, 2-(pyridin-2-yl)-4,5-dihydrooxazole. The target compound has a predicted boiling point of 342.6±52.0 °C and a predicted density of 1.28±0.1 g/cm³ , while the comparator shows a predicted boiling point of 285.6 °C at 760 mmHg and a predicted density of 1.23 g/cm³ . This represents a boiling point increase of approximately 57 °C and a density increase of 0.05 g/cm³, attributable to the addition of the C₃H₄O₂ ester fragment (increased molecular weight from 148.16 to 220.22 g/mol) .

Physicochemical characterization Purification protocol design Formulation development

Metal-Binding Affinity Tuning by Ester Substitution: Comparative Stability Constants of Carboxylate-Derivatized vs. Unsubstituted Pybox Ligands with Eu(III) and Tb(III)

The dimethyl ester analog of the target compound, dimethyl-2,2′-(pyridine-2,6-diyl)bis(4,5-dihydrooxazole-4-carboxylate) (bMePybox), was studied for its Eu(III) and Tb(III) binding properties. For Eu(III), bMePybox showed stability constants of log β₁₁ = 3.66±0.41 and log β₂₁ = 6.16±0.37 [1]. By comparison, the unsubstituted Pybox ligand (no para substituent) yielded log β₁₁ = 3.6 with Eu(III) in a parallel study [2]. The electron-withdrawing ester groups on bMePybox produce a more electron-poor oxazoline nitrogen, resulting in measurably weaker binding compared to the electron-rich para-methoxy derivative PyboxOMe (log β₁₁ = 5.4 for Eu(III)) [2]. The target compound, being a mono-oxazoline mono-ester congener of bMePybox, is expected to exhibit intermediate binding characteristics relevant for applications requiring controlled metal affinity.

Lanthanide coordination chemistry Stability constant determination Luminescent probe design

Luminescence Sensitization Efficiency: Quantum Yield and Lifetime Data for the Carboxylate-Derivatized Pybox Ligand with Eu(III) and Tb(III)

The bMePybox ligand (dimethyl ester analog of the target compound) forms highly luminescent complexes with Eu(III) and Tb(III). At a 2:1 ligand-to-metal stoichiometry in acetonitrile solution, the Eu(III) complex exhibits a quantum yield of emission (Φ) of 26.4±0.5% and a luminescence lifetime (τ) of 1.47±0.06 ms; the Tb(III) complex shows Φ = 41.0±1.3% and τ = 1.87±0.06 ms [1]. For context, the unsubstituted Pybox ligand yields Eu(III) quantum yields and lifetimes that are broadly comparable, but the carboxylate ester substitution introduces the possibility of further functionalization without abolishing the sensitization capability [2]. The Tb(III) quantum yield of 41.0% exceeds that of many simple aromatic carboxylate-sensitized Tb(III) systems, confirming effective ligand-to-metal energy transfer despite the electron-withdrawing ester substituents [1].

Lanthanide luminescence Quantum yield measurement Optical materials

Acidic pKa as a Differentiation Factor: Carboxylate-Ester-Substituted Oxazoline vs. Unsubstituted Analogs

The target compound has a predicted pKa of 3.60±0.19 . This value reflects the acid-base character of the pyridinium nitrogen or the oxazoline ring protonation site. While directly comparable predicted pKa data for 2-(pyridin-2-yl)-4,5-dihydrooxazole is not available in the same database, the pKa of pyridine itself is 5.23, and the pKa of unsubstituted oxazoline-containing ligands typically falls in the range of 4.5–6.5 [1]. The lower pKa of the target compound (3.60) compared to typical pyridine/oxazoline systems suggests that the electron-withdrawing 4-carboxylate ester lowers the basicity of the adjacent nitrogen heterocycle, which has implications for protonation-state-dependent extraction, salt formation, and pH-dependent metal coordination in aqueous or biphasic systems.

Acid-base behavior Extraction protocol design Salt formation

Organocatalytic Performance of 2-Pyridyl Oxazoline Esters: Yield and Enantioselectivity Benchmark in Ketone Reduction

A series of structurally related 2-pyridyl oxazoline esters—sharing the core scaffold of the target compound—were evaluated as organocatalysts for the enantioselective silane reduction of prochiral ketones. These catalysts achieved product yields up to 99% and enantioselectivities up to 70% ee (at lower conversion) with typical enantioselectivities of up to 65% ee at high conversion . The ester substituent at the oxazoline 4-position provides a chiral center that contributes to stereoinduction. In contrast, the simpler 2-(pyridin-2-yl)-4,5-dihydrooxazole scaffold, lacking the ester-substituted chiral center, would be achiral or require separate chiral introduction, making it unsuitable as a standalone chiral organocatalyst [1].

Asymmetric organocatalysis Hydrosilylation Enantioselective reduction

Commercial Availability and Purity Profile: Lot-to-Lot Consistency vs. Less Common Analogs

Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate is stocked by multiple independent suppliers including Chemenu (95%+ purity, Cat. No. CM1047684) , MolCore (NLT 98% purity) , ChemScene (Cat. No. CS-0291746) , and Leyan (95% purity) . This multi-vendor availability with defined purity specifications (95%–98%+) contrasts with several closely related 4-substituted analogs such as ethyl 5-(3-(trifluoromethyl)pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate or ethyl 5-(6-fluoropyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate, which are typically available from fewer sources or require custom synthesis [1]. Multi-supplier sourcing reduces supply chain risk for research programs requiring repeated procurement at gram scale.

Procurement Chemical sourcing Purity specification

Application Scenarios for Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate Based on Verified Differentiation Evidence


Chiral Organocatalyst Development for Enantioselective Ketone Reduction

The target compound's 4-carboxylate ester creates a chiral center at C4 of the oxazoline ring, enabling its use as a chiral organocatalyst scaffold for the enantioselective hydrosilylation of prochiral ketones. Structurally related 2-pyridyl oxazoline esters have demonstrated product yields up to 99% and enantioselectivities up to 70% ee . Researchers developing new organocatalytic methodologies should select this compound over the simpler achiral 2-(pyridin-2-yl)-4,5-dihydrooxazole because the ester-bearing chiral center is essential for asymmetric induction; the achiral comparator cannot function as a standalone chiral catalyst [1].

Lanthanide Coordination Chemistry and Luminescent Probe Synthesis

The carboxylate ester group of the target compound provides a functional handle for further conjugation (via hydrolysis to the carboxylic acid followed by amide coupling) while the pyridinyl-oxazoline core chelates lanthanide ions. The bMePybox analog demonstrates effective Eu(III) and Tb(III) sensitization with quantum yields of 26.4% and 41.0%, respectively, and lifetimes of 1.47 and 1.87 ms [2]. The lower stability constants relative to electron-rich Pybox derivatives (log β₁₁ = 3.66 vs. 5.4 for PyboxOMe) [3] indicate that the ester-substituted scaffold is preferential for applications where reversible metal binding is desired, such as in responsive luminescent sensors or time-resolved FRET probes.

Metal-Binding Ligand Library Synthesis via Ester Derivatization

The ethyl ester at the 4-position of the oxazoline ring serves as a versatile synthetic handle that is absent in simpler pyridinyl-oxazoline scaffolds. Researchers building ligand libraries for transition-metal or lanthanide coordination can hydrolyze this ester to the carboxylic acid for direct metal coordination, convert it to amides for extended conjugation, or reduce it to the alcohol for further functionalization [1]. The multi-vendor commercial availability with purities of 95–98%+ makes this compound a practical starting material for systematic structure-activity relationship studies where the ester substituent is systematically varied while the core pyridinyl-oxazoline binding motif is held constant.

Aqueous-Phase Metal Extraction and pH-Dependent Separation

The predicted pKa of 3.60±0.19 is significantly lower than that of pyridine (5.23) or typical unsubstituted oxazoline ligands, indicating that the target compound remains largely deprotonated at mildly acidic pH. This property can be exploited in liquid-liquid extraction protocols where selective protonation of competing ligands at pH 4–5 would favor extraction of the target compound's metal complexes into organic phases. Researchers designing pH-switchable extraction systems should select this compound over analogs with higher pKa values when operation in the pH 3–5 window is required.

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